N'-[(Z)-(2-fluorophenyl)methylidene]-6-methylpyridine-3-carbohydrazide
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Overview
Description
N’-[(Z)-(2-fluorophenyl)methylidene]-6-methylpyridine-3-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(2-fluorophenyl)methylidene]-6-methylpyridine-3-carbohydrazide typically involves the condensation reaction between 2-fluorobenzaldehyde and 6-methylpyridine-3-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale equipment for heating, mixing, and purification.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-(2-fluorophenyl)methylidene]-6-methylpyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: The corresponding amine and aldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(Z)-(2-fluorophenyl)methylidene]-6-methylpyridine-3-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an enzyme inhibitor and its pharmacological properties.
Coordination Chemistry: The compound can form stable complexes with transition metals, which are useful in catalysis and material science.
Materials Science: Its ability to form crystalline structures makes it of interest in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(Z)-(2-fluorophenyl)methylidene]-6-methylpyridine-3-carbohydrazide involves its interaction with molecular targets such as enzymes or metal ions. The Schiff base can coordinate with metal ions, forming complexes that can act as catalysts or inhibitors in various biochemical processes. The exact pathways and molecular targets depend on the specific application and the nature of the interactions involved .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(Z)-(2-fluorophenyl)methylidene]-6-methylpyridine-3-carbohydrazide is unique due to the presence of the fluorine atom on the phenyl ring and the methyl group on the pyridine ring. These substituents can influence the compound’s reactivity, stability, and ability to form complexes with metal ions, making it distinct from other similar Schiff base hydrazones .
Properties
Molecular Formula |
C14H12FN3O |
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Molecular Weight |
257.26 g/mol |
IUPAC Name |
N-[(Z)-(2-fluorophenyl)methylideneamino]-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C14H12FN3O/c1-10-6-7-12(8-16-10)14(19)18-17-9-11-4-2-3-5-13(11)15/h2-9H,1H3,(H,18,19)/b17-9- |
InChI Key |
NJUXWYGTKXUTBF-MFOYZWKCSA-N |
Isomeric SMILES |
CC1=NC=C(C=C1)C(=O)N/N=C\C2=CC=CC=C2F |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NN=CC2=CC=CC=C2F |
Origin of Product |
United States |
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